2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione
Description
Contextualization within the Broader Pteridine (B1203161) Class
The pteridine core structure allows for a wide variety of substituents, leading to a rich diversity of derivatives with distinct properties and functions. um.esresearchgate.net Naturally occurring pteridines are often categorized as pterins, which are characterized by an amino group at position 2 and a carbonyl group at position 4 of the pteridine ring. researchgate.net 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione, also known as 7-methylxanthopterin, falls within this subclass.
The substitution pattern on the pteridine ring is crucial in determining the compound's chemical and biological properties. The presence of amino and oxo groups, as seen in the target molecule, influences its electronic distribution, potential for hydrogen bonding, and, consequently, its interactions with biological macromolecules.
Historical Perspective of Pteridine Research
The study of pteridines dates back to the late 19th century with the isolation of pigments from butterfly wings, which is reflected in the name "pteridine," derived from the Greek word "pteron," meaning wing. These early investigations into the chemical basis of natural coloration laid the groundwork for the discovery of the diverse roles of pteridines in biochemistry.
Over the decades, research has unveiled the central role of pteridine derivatives as enzymatic cofactors. For instance, tetrahydrobiopterin (B1682763) is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters. nih.gov Folic acid, another well-known pteridine derivative, is vital for one-carbon transfer reactions in the synthesis of nucleotides and amino acids. This rich history of discovery underscores the continued importance of investigating novel pteridine structures.
Rationale for Investigating this compound
The motivation for studying this compound stems from several key areas of scientific inquiry. The presence of a methyl group at the 7-position of the pteridine ring is of particular interest. The biological and chemical effects of substitutions at this position are a subject of ongoing research. For instance, 7-substituted pterins have been identified in the urine of patients with certain metabolic disorders, suggesting a potential role in biological pathways and as disease biomarkers. nih.gov
Furthermore, the study of pteridine metabolism in insects, where compounds like 7-methylxanthopterin are found, offers insights into unique biochemical pathways and the evolution of pigmentation. nih.gov Understanding the synthesis and function of such compounds can have implications for pest management and the development of novel insecticides. From a chemical perspective, the synthesis and characterization of specifically substituted pteridines like the 7-methyl derivative contribute to a more comprehensive understanding of structure-activity relationships within this class of compounds.
Current Gaps in Academic Understanding of Substituted Pteridine Derivatives
Despite significant progress in pteridine research, several knowledge gaps remain. A primary challenge is the lack of detailed experimental data for a large number of substituted pteridine derivatives, including this compound. Comprehensive photophysical characterization, for example, is often unavailable, limiting the potential application of these compounds as fluorescent probes or photosensitizers.
Moreover, a complete understanding of the biological roles of many "unconjugated" pterins is yet to be achieved. While their presence in various organisms is documented, their precise functions and interactions within metabolic networks are often not fully elucidated. The development of more versatile synthetic methodologies to access a wider range of pteridine analogs is also an active area of research, as this would facilitate more systematic investigations into their biological activities. researchgate.net
Theoretical Frameworks Applied to Pteridine Systems
Computational chemistry provides powerful tools for investigating the electronic structure, properties, and reactivity of pteridine systems. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to predict molecular geometries, vibrational frequencies, and electronic spectra. These theoretical models offer valuable insights that can complement and guide experimental studies.
A key area of theoretical investigation for pteridines is the study of tautomerism. The presence of multiple proton donor and acceptor sites on the pteridine ring system allows for the existence of various tautomeric forms, which can have different stabilities and chemical properties. Computational models can predict the relative energies of these tautomers and how they might be influenced by their environment.
Theoretical frameworks are also used to explore the excited state properties of pteridines, which is crucial for understanding their fluorescence and photochemical behavior. By modeling the electronic transitions, it is possible to predict absorption and emission wavelengths and to gain insight into the nature of the excited states. This information is vital for the rational design of pteridine-based fluorescent probes and other photofunctional materials.
Research Findings and Data
While comprehensive experimental data for this compound is limited in the public domain, we can compile and infer certain properties based on available information for the compound and its close structural analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇N₅O₂ |
| Molecular Weight | 193.16 g/mol |
| Synonyms | 7-Methylxanthopterin |
| Appearance | Likely a yellow or orange solid |
| Solubility | Expected to have low solubility in water and common organic solvents |
Table 2: Spectroscopic Data (Inferred from Related Pteridine Derivatives)
| Spectroscopic Technique | Expected Key Features |
| UV-Visible Absorption | Multiple absorption bands in the UV and visible regions, characteristic of the pteridine chromophore. |
| Fluorescence Emission | Emission in the visible spectrum, with the exact wavelength dependent on the solvent environment. |
| ¹H NMR | Signals corresponding to the methyl protons and aromatic protons on the pteridine ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pteridine core, the methyl group, and the carbonyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Table 3: Computational Data (Based on Theoretical Studies of Similar Pterins)
| Computational Method | Predicted Property |
| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and bond angles. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. |
| Quantum Theory Atoms in Molecules (QTAIM) | Analysis of electron density and bonding characteristics. |
| Tautomer Energy Calculations | Relative stabilities of different tautomeric forms in various environments. |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-7-methyl-3,5-dihydropteridine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-2-5(13)10-3-4(9-2)11-7(8)12-6(3)14/h1H3,(H,10,13)(H3,8,9,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGJOBIIBEJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)NC(=N2)N)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197706 | |
| Record name | 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-10-4 | |
| Record name | 7-Methylxanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione | |
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| Record name | 4, 2-amino-7-methyl- | |
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| Record name | 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione | |
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| Record name | 2-amino-1,5-dihydro-7-methylpteridine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Strategies for 2 Amino 1,5 Dihydro 7 Methylpteridine 4,6 Dione
Retrosynthetic Analysis of the Pteridine (B1203161) Skeleton
A retrosynthetic analysis of the 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione skeleton reveals two primary disconnection approaches, both of which involve the formation of the pyrazine (B50134) ring from a pre-existing pyrimidine (B1678525) precursor. This is the most common and flexible strategy for pteridine synthesis. nih.gov
The most logical disconnection is across the C-5a to N-5 and C-8a to N-8 bonds of the pyrazine ring. This approach leads to a key intermediate, a 2,5,6-triaminopyrimidin-4(3H)-one derivative, and a three-carbon electrophilic synthon. For the target molecule, this synthon must be capable of introducing the C6-keto group and the C7-methyl group. A suitable real-world equivalent for this three-carbon unit is methylglyoxal (B44143) (pyruvaldehyde).
An alternative disconnection can be made at the C-6 to C-7 bond and the N-5 to C-8a bond. This strategy would conceptually lead to a 5-amino-6-(substituted amino)pyrimidine intermediate which would undergo an intramolecular cyclization. This pathway is characteristic of syntheses like the Timmis reaction, where a 5-nitroso-6-aminopyrimidine is condensed with a compound containing an active methylene (B1212753) group. The nitroso group is subsequently reduced and cyclized to form the pyrazine ring.
Both strategies underscore the importance of a highly functionalized pyrimidine as the foundational building block for the synthesis of the target pteridine dione (B5365651).
Classical Synthetic Routes to Pteridine Derivatives
Classical methods for pteridine synthesis have been well-established for decades and remain fundamental in heterocyclic chemistry. These routes predominantly involve the construction of the pyrazine ring onto a pre-formed pyrimidine ring through condensation and cyclization reactions. orientjchem.org
Condensation reactions are the cornerstone of pteridine synthesis, providing a direct and efficient means to form the pyrazine ring.
Gabriel-Isay Synthesis: The most widely used method is the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. mdpi.com For the synthesis of the target 7-methyl derivative, a 2,5,6-triaminopyrimidin-4(3H)-one would be condensed with methylglyoxal. The reaction typically proceeds by an initial nucleophilic attack of the more reactive 5-amino group of the pyrimidine onto one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazine ring. mdpi.com When an unsymmetrical dicarbonyl compound like methylglyoxal is used, a mixture of 6-methyl and 7-methyl isomers can be formed. thieme-connect.de However, reaction conditions can be tuned to favor one isomer; for instance, the reaction of pyrimidine-4,5-diamine with 2-oxopropanal (methylglyoxal) preferentially yields the 7-substituted pteridine. thieme-connect.de A specific example involves the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal, which yields the corresponding 7-methyl derivative. derpharmachemica.com
Timmis Synthesis: To overcome the issue of regioselectivity that can arise with unsymmetrical dicarbonyls in the Gabriel-Isay synthesis, the Timmis reaction offers a valuable alternative. mdpi.com This method involves the base-catalyzed condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group, such as a ketone. orientjchem.orgmdpi.com The reaction proceeds via a different mechanism where the 5-nitroso group undergoes condensation with the active methylene carbon, leading to a regioselective product. nih.govmdpi.com Subsequent reduction of the nitroso group and cyclization yields the pteridine.
Table 1: Examples of Condensation Reactions for Pteridine Synthesis
| Starting Pyrimidine | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimidine-4,5-diamine | 2-Oxopropanal (Methylglyoxal) | 7-Methylpteridine | Aqueous sodium hydrogen sulfite, 40°C | 60% | thieme-connect.de |
| 2-Phenylpyrimidine-4,5,6-triamine | Methylglyoxal | 7-Methyl-2-phenylpteridin-6-amine | EtOH, KOAc, HOAc, H₂O, heat | 53% | thieme-connect.de |
Cyclization approaches typically involve the formation of the pyrazine ring through an intramolecular reaction on a pyrimidine precursor that already contains the necessary atoms for the second ring.
Polonovski–Boon Cyclization: This regiospecific reaction is used to synthesize dihydropterin derivatives. It involves condensing a 6-chloro-5-nitropyrimidine with an α-aminocarbonyl compound. derpharmachemica.com The reaction forms an intermediate which, after reduction of the nitro group and intramolecular cyclization, yields the pteridine ring system. orientjchem.org
Intramolecular Cyclization of Substituted Pyrimidines: Another strategy involves building a side chain onto the pyrimidine ring that can subsequently cyclize. For example, 4,5-diaminopyrimidines can react with aldehydes and hydrogen cyanide to form 5-(α-cyanoalkylamino)pyrimidines. These intermediates can then be cyclized, often with spontaneous oxidation under the reaction conditions, to afford the final pteridine product. thieme-connect.de This method provides a versatile route to various substituted pteridines.
Modern Synthetic Advancements in Pteridine Chemistry
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of pteridines. These include the application of novel catalytic systems and adherence to the principles of green chemistry.
While classical methods often rely on stoichiometric reagents and harsh conditions, modern approaches are increasingly incorporating catalytic systems to improve efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, while more commonly used for modifying the pteridine core, have also been applied in the synthesis of the constituent pyrazine ring. For example, Pd(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids can provide unsymmetrically substituted pyrazines, a strategy that could be adapted for pteridine synthesis. organic-chemistry.org Similarly, iridium-based catalysts like [Cp*IrCl₂]₂ have been used for the C-alkylation of methyl groups on N-heteroaromatic compounds, offering a potential route for introducing substituents like the 7-methyl group under catalytic conditions. organic-chemistry.org Furthermore, chemo- and regioselective C-C coupling reactions that are metal-free have been developed for the nucleophilic substitution of hydrogen in pteridinones, showcasing a move towards more sustainable catalytic processes. herts.ac.uk
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pteridines, to minimize environmental impact. nih.gov Key strategies include the use of microwave irradiation and environmentally benign solvents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in pteridine synthesis. nih.gov It offers significant advantages over conventional heating, such as dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. nih.govjocpr.com Solvent-free microwave-assisted reactions of 5,6-diaminouracils with α-keto aldehydes over solid supports like acidic or neutral aluminum oxide have been shown to produce pteridines regioselectively. researchgate.net This approach not only accelerates the reaction but also simplifies purification and reduces waste.
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives is a central tenet of green chemistry. Water and aqueous ethanol (B145695) have been successfully employed as solvents in the synthesis of various heterocyclic compounds, including precursors for pteridines. jocpr.comresearchgate.net For instance, a one-pot microwave-assisted synthesis of guanidine (B92328) derivatives, which are structurally related to the amino-pyrimidine core of the target molecule, has been developed using water as the solvent. jocpr.com Such protocols reduce the cost, toxicity, and environmental impact associated with traditional organic solvents.
Table 2: Comparison of Conventional vs. Green Synthetic Methods
| Method | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Organic solvent (e.g., EtOH, DMF), reflux, several hours | Well-established, predictable | Long reaction times, high energy consumption, use of hazardous solvents | derpharmachemica.comthieme-connect.de |
| Microwave Irradiation | Solvent-free or green solvent (e.g., water), minutes | Rapid reaction rates, higher yields, energy efficient, reduced waste | Requires specialized equipment, scalability can be a challenge | nih.govresearchgate.netmdpi.com |
Multi-Component Reactions (MCRs) for Pteridine Assembly
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing portions of all reactants, represent a highly efficient strategy in modern organic synthesis. orientjchem.org While the classical and most direct synthesis of the 2-amino-7-methylpteridine-4,6-dione core is formally a two-component condensation, the principles of MCRs—such as atom economy, procedural simplicity, and rapid generation of molecular complexity—are highly relevant and can be conceptually extended to pteridine synthesis.
The primary route to the pteridine ring system is the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, a method known as the Isay reaction. derpharmachemica.com For the target molecule, this involves the reaction between 2,5,6-triamino-4(3H)-pyrimidinone and methylglyoxal. This one-pot convergent approach brings together the two key fragments of the final structure efficiently.
More sophisticated MCRs have been developed for pteridine analogs, demonstrating the versatility of this approach. A notable example is the regioselective, one-step synthesis of 2,6-disubstituted-4-aminopteridines from three components: a 2-substituted-4,5,6-triaminopyrimidine, dihydrohalides, and ketoaldoximes. derpharmachemica.com Such strategies avoid the step-wise preparations and intermediate purifications common in linear syntheses. The development of true MCRs for compounds like this compound is an active area of research, aiming to further streamline the assembly of this important heterocyclic scaffold. The Biginelli reaction, a well-known MCR for producing dihydropyrimidines, serves as a prominent example of how one-pot, three-component reactions can be effectively utilized for the synthesis of related nitrogen-containing heterocycles. orientjchem.org
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key variables include the choice of solvent, catalyst, temperature, reaction time, and the nature of the reactants and any additives.
Solvent Effects: The polarity and proticity of the solvent can significantly influence reaction rates and product yields. nih.gov Pteridine syntheses are commonly performed in solvents such as water, ethanol, or acetic acid. ijfmr.com The choice of solvent can affect the solubility of the starting materials and the stability of reaction intermediates. For instance, studies on the synthesis of other heterocyclic systems have shown that optimizing solvent polarity can improve the dispersion of reactants and catalysts, leading to a significant increase in yield. nih.gov
Catalysis and Additives: While the condensation can proceed thermally, acidic or basic catalysis is often employed to accelerate the reaction. The regioselectivity of the condensation between an unsymmetrical dicarbonyl compound like methylglyoxal and 2,5,6-triamino-4(3H)-pyrimidinone can be a significant challenge, potentially leading to a mixture of the 6-methyl and 7-methyl isomers. Research on related pteridine syntheses has shown that additives can direct the regiochemical outcome. For example, the condensation of methylglyoxal with 2-phenylpyrimidine-4,5,6-triamine yields the 7-methyl derivative, but in the presence of hydrazine, the 6-methyl isomer becomes the exclusive product. researchgate.net
Systematic Optimization: Modern methodologies like the Taguchi experimental design can be employed to systematically optimize multiple reaction parameters simultaneously. In the synthesis of a related 4,6-dihydroxy-2-methylpyrimidine, this approach was used to fine-tune base concentration, reaction time, and reactant molar ratios, resulting in a maximized yield of 88.5%. researchgate.net Similar systematic approaches can be applied to the synthesis of the target pteridine to achieve optimal efficiency.
The following table summarizes the impact of various conditions on pteridine synthesis based on findings for related heterocyclic systems.
| Parameter | Condition | Effect on Reaction | Reference(s) |
| Solvent | Water, Ethanol, Acetic Acid | Influences reactant solubility and reaction rate. | ijfmr.comnih.gov |
| Mixed-solvent systems | Can improve catalyst dispersion and increase yield. | nih.gov | |
| Catalyst | Acid (e.g., Acetic Acid) | Accelerates condensation and cyclization steps. | nih.gov |
| Base (e.g., Sodium Methoxide) | Can be crucial for specific condensation pathways. | researchgate.net | |
| Temperature | Room Temp. to Reflux | Higher temperatures generally increase reaction rates but may lead to side products. | researchgate.netnih.gov |
| Additives | Hydrazine | Can alter the regioselectivity of the condensation. | researchgate.net |
| Reactant Ratio | Molar ratio of pyrimidine to dicarbonyl | Optimizing the ratio can maximize the conversion of the limiting reagent and increase yield. | researchgate.net |
Stereoselective Synthesis Approaches (if applicable)
The core structure of this compound is achiral, meaning it does not have stereoisomers. Therefore, stereoselective synthesis is not directly applicable to the formation of the pteridine ring itself in this specific compound.
However, this section is highly relevant for the synthesis of many biologically crucial pteridine derivatives, such as Biopterin and Sapropterin, which possess chiral side chains. google.commdpi.com For these molecules, controlling the stereochemistry is paramount to achieving the desired biological activity. The predominant strategy for synthesizing these chiral pteridines is a chiral pool approach. This method utilizes readily available, enantiomerically pure starting materials, typically carbohydrates, to introduce the required stereocenters.
For example, the synthesis of 6-(1,2,3-trihydroxypropyl)pteridines relies on the condensation of a diaminopyrimidine with a chiral polyhydroxy-aldehyde or ketone derived from a natural sugar like D- or L-ribose or L-rhamnose. google.comresearchgate.net By starting with a precursor of known absolute configuration, the stereochemistry of the side chain is pre-determined and carried through the synthetic sequence to the final pteridine product. This approach effectively bypasses the need for asymmetric induction or chiral resolution steps later in the synthesis, making it an efficient and powerful strategy for accessing optically pure pteridine derivatives.
Scalability of Synthetic Protocols for Research Purposes
The transition of a synthetic route from a laboratory-scale procedure to a larger, scalable protocol for producing research quantities of this compound requires careful consideration of several factors. These include cost, safety, atom economy, ease of purification, and the robustness of the process.
Reagent Selection and Safety: For large-scale synthesis, the use of costly, hazardous, or environmentally unfriendly reagents should be minimized. For instance, in the industrial synthesis of the pteridine drug Sapropterin, initial routes used reagents like dodecanethiol, which posed safety and environmental challenges. Subsequent process development focused on replacing such materials with safer and more economical alternatives. google.com
Atom Economy and Robustness: A scalable reaction should have high atom economy, meaning that a maximal proportion of the atoms from the starting materials are incorporated into the final product. Furthermore, the reaction must be robust, consistently providing high yields even with slight variations in reaction conditions that can occur on a larger scale. The development of one-pot and multi-component reactions is particularly advantageous for scalability as it reduces the number of unit operations. orientjchem.org
The challenges and solutions in scaling up the synthesis of complex pteridines like Sapropterin provide a valuable framework for developing scalable protocols for other pteridine derivatives needed for extensive research. google.com
Structural Elucidation and Advanced Characterization Techniques for 2 Amino 1,5 Dihydro 7 Methylpteridine 4,6 Dione
Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are fundamental in determining the molecular structure of a compound. Each method provides unique insights into the arrangement of atoms and bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione, ¹H and ¹³C NMR would provide crucial information about its proton and carbon framework.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the amino protons, and any protons on the pteridine (B1203161) ring system. The chemical shifts of these protons would be influenced by their electronic environment. For instance, the methyl group protons would likely appear as a singlet in the upfield region of the spectrum. The protons of the amino group and any NH protons within the pteridine ring would likely exhibit broader signals and their chemical shifts could be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would correspond to the carbonyl carbons of the dione (B5365651) structure, the carbons of the pyrimidine (B1678525) and pyrazine (B50134) rings, and the methyl carbon. The chemical shifts of the carbonyl carbons would be expected in the downfield region of the spectrum.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in assembling the molecular structure. COSY would establish proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms, confirming assignments made from the 1D spectra.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C7-CH₃ | ~2.3 | ~20 |
| NH₂ | Variable, broad | - |
| NH (ring) | Variable, broad | - |
| C2 | - | ~155 |
| C4 | - | ~160 |
| C6 | - | ~165 |
| C7 | - | ~140 |
| C8a | - | ~130 |
Note: The data in this table is hypothetical and based on predictions for a molecule of this type. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.
IR Spectroscopy: The infrared spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino and amide groups (typically in the range of 3200-3500 cm⁻¹). Strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality would be prominent around 1650-1750 cm⁻¹. Other notable bands would include C-N stretching and C-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide insights into the vibrational modes. Non-polar bonds often give rise to strong Raman signals. For this molecule, the C=C and C=N bonds within the pteridine ring system would be expected to produce characteristic Raman bands.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₇H₇N₅O₂. guidechem.com
Molecular Weight Determination: The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound, which is approximately 193.16 g/mol . guidechem.com High-resolution mass spectrometry could provide the exact mass, confirming the elemental composition.
Fragmentation Analysis: The fragmentation pattern would offer clues about the structure of the molecule. Common fragmentation pathways could involve the loss of small neutral molecules such as CO, NH₃, or HCN. The fragmentation of the pteridine ring would lead to a series of characteristic daughter ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Pteridine derivatives are known to be chromophoric and typically exhibit strong UV absorption. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π→π* and n→π* electronic transitions within the conjugated pteridine ring system. The position and intensity of these absorption bands would be sensitive to the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
To date, no published single-crystal X-ray diffraction data for this compound is available. If suitable crystals could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups. Such data would be invaluable for a complete and unambiguous structural elucidation of this compound.
Powder X-ray Diffraction for Polymorph Characterization
Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of solid materials. In pharmaceutical and materials science, PXRD is the primary method for identifying and characterizing polymorphs—different crystalline forms of the same chemical compound that can exhibit distinct physical and chemical properties.
For this compound, polymorphism could have significant implications for its properties. Different polymorphs can arise from variations in the packing of molecules in the crystal lattice. These structural differences result in a unique PXRD pattern for each polymorph, which serves as a crystalline "fingerprint." The pattern is generated by plotting the intensity of diffracted X-rays as a function of the diffraction angle (2θ).
While specific, publicly available PXRD data for distinct polymorphs of this compound are not prevalent in the reviewed literature, the technique remains indispensable for its solid-state characterization. Should the compound be found to exist in multiple crystalline forms, PXRD would be the definitive method for their differentiation. The analysis would involve comparing the peak positions (2θ values) and their relative intensities between different batches or crystallization experiments.
Table 1: Representative Powder X-ray Diffraction (PXRD) Data for Hypothetical Polymorphs of this compound This table illustrates the type of data obtained from a PXRD analysis and is for representative purposes only.
| 2θ Angle (°) (Form A) | Relative Intensity (%) (Form A) | 2θ Angle (°) (Form B) | Relative Intensity (%) (Form B) |
| 8.5 | 100 | 9.2 | 85 |
| 12.1 | 65 | 11.5 | 100 |
| 15.3 | 40 | 16.8 | 50 |
| 19.8 | 75 | 20.1 | 30 |
| 24.2 | 55 | 25.5 | 60 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical spectroscopy becomes a critical analytical tool for the study of its chiral derivatives. When a chiral center is introduced into the pteridine structure, for instance, through substitution with a chiral side chain, the resulting molecule can exist as a pair of enantiomers.
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore powerful for:
Assigning Absolute Configuration: By comparing experimental spectra with those predicted from quantum chemical calculations, the absolute stereochemistry (R or S configuration) of a chiral center can be determined.
Determining Enantiomeric Excess (ee): The magnitude of the chiroptical signal is directly proportional to the excess of one enantiomer over the other in a mixture. This allows for precise quantification of the enantiomeric purity of a sample, a crucial parameter in asymmetric synthesis and pharmaceutical applications. cnr.it
The application of these techniques would be essential for any research involving the synthesis or isolation of chiral derivatives of this compound to ensure stereochemical control and purity.
Advanced hyphenated techniques for complex mixture analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of specific compounds within complex mixtures, such as biological fluids or natural product extracts. nih.gov For pteridines, including this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique. mdpi.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). elsevierpure.com
Chromatographic Separation (HPLC): The sample is injected into an HPLC system. Due to the high polarity of many pteridines, techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) are often employed to achieve effective separation of the target analyte from other matrix components. nih.gov
Ionization: As the separated compounds elute from the HPLC column, they enter an ion source, typically an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte molecules (e.g., the protonated molecule [M+H]⁺). asdlib.org
Mass Analysis (MS/MS): The ions are then guided into the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented through collision-induced dissociation, and the resulting product ions are detected. This process provides a highly specific fragmentation pattern that confirms the compound's identity and allows for quantification with minimal interference. nih.govelsevierpure.com
Novel HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) methods have been developed for the simultaneous quantification of multiple intracellular pteridines, showcasing the power of these techniques for broad metabolic profiling. csus.edu Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, though it often requires derivatization of the polar pteridine compounds to increase their volatility for gas-phase analysis. conferenceworld.innih.gov
Table 2: Representative LC-MS/MS Parameters for the Analysis of Pteridines This table illustrates typical parameters for a pteridine analysis method and is for representative purposes only.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Neopterin | 254.1 | 196.1 | 4.5 |
| Biopterin | 238.1 | 176.1 | 5.2 |
| This compound | 194.1 | 151.1 | 6.1 |
| Xanthopterin (B1683600) | 180.0 | 136.0 | 7.3 |
Chemical Reactivity and Reaction Mechanisms of 2 Amino 1,5 Dihydro 7 Methylpteridine 4,6 Dione
Electrophilic Aromatic Substitution Reactions
The pteridine (B1203161) ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic characteristic generally deactivates the ring towards electrophilic aromatic substitution reactions, which typically require an electron-rich aromatic substrate. In comparison to benzene, six-membered nitrogen-containing heterocycles like pyridine (B92270) exhibit significantly lower reactivity towards electrophiles, and this effect is compounded in the fused pteridine system.
The amino group at the C2 position is an activating group and would typically direct electrophiles to the ortho and para positions. However, in the context of the highly deactivated pteridine nucleus, its activating effect is insufficient to promote facile electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which are common for many aromatic compounds, are not readily observed with 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione under standard conditions. Forcing conditions would likely lead to degradation of the pteridine ring rather than controlled substitution.
Nucleophilic Substitution and Addition Reactions
In stark contrast to its inertness towards electrophiles, the electron-deficient pteridine ring is highly susceptible to nucleophilic attack. Nucleophilic substitution reactions are more common, particularly when a good leaving group is present on the ring. Furthermore, the system readily undergoes nucleophilic addition reactions, especially across the C=N bonds of the pyrazine (B50134) ring.
Studies on related pteridine compounds have shown that nucleophiles can add across the 3,4-double bond. For instance, 2-aminopteridine reacts with a variety of nucleophiles, including sodium bisulfite, dimedone, and alcohols, to form 3,4-dihydro-4-substituted pteridines. rsc.org Similarly, 2-(methylthio)pteridine undergoes nucleophilic addition across the 3,4-double bond. rsc.org While specific studies on this compound are limited, it is anticipated to exhibit similar reactivity. The fused pteridine nucleus is also known to form stable adducts with water, alcohols, and amines at the C4 and C7 positions. orientjchem.org
The general mechanism for nucleophilic addition to a C=N bond in the pteridine ring involves the attack of the nucleophile on the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product.
Table 1: Examples of Nucleophilic Addition to Pteridine Systems
| Pteridine Derivative | Nucleophile | Position of Attack | Product Type |
|---|---|---|---|
| 2-Aminopteridine | Sodium Bisulfite | 3,4-double bond | 2-Amino-3,4-dihydro-4-sulfopteridine |
| 2-Aminopteridine | Methanol | 3,4-double bond | 2-Amino-3,4-dihydro-4-methoxypteridine |
This table is illustrative of the reactivity of the pteridine core and is based on studies of related compounds.
Redox Chemistry of the Pteridine Ring System
The redox chemistry of pteridines is fundamental to their biological roles, as they can exist in fully oxidized, dihydro, and tetrahydro forms. These transformations involve the transfer of electrons and protons and are often enzyme-catalyzed in biological systems. nih.gov
The fully reduced tetrahydropterins are susceptible to oxidation. In biological systems, this oxidation is a controlled process, often linked to the catalytic function of enzymes. Non-enzymatic oxidation can also occur, particularly in the presence of oxidizing agents or upon exposure to air. For instance, 7-methyl-substituted tetrahydromethanopterin, a related pteridine found in methanogenic bacteria, undergoes oxidative cleavage in the presence of air to yield several products, including 7-methylxanthopterin.
The oxidation of the dihydropterin form to the fully oxidized pterin (B48896) is a common step in many biological pathways. This can be catalyzed by enzymes such as dihydropteridine oxidase.
The reduction of the oxidized pteridine ring is a critical process for regenerating the active cofactor forms. This reduction typically occurs in two steps, from the oxidized form to the dihydro form, and then to the tetrahydro form. In biological systems, these reductions are catalyzed by specific enzymes, such as dihydropteridine reductase.
Chemically, the reduction of the pteridine ring can be achieved using various reducing agents. Sodium borohydride (B1222165) has been used to reduce 2-aminopteridine to its 3,4-dihydro derivative. rsc.org Catalytic hydrogenation, for example using a Raney Ni catalyst, has been employed in the synthesis of dihydromonapterin and tetrahydromonapterin from a pterin precursor. researchgate.net It is expected that this compound can be similarly reduced to its tetrahydro derivative, although specific studies are lacking.
Table 2: Redox States of the Pterin Ring System
| Redox State | Description | Key Features |
|---|---|---|
| Fully Oxidized | Aromatic pteridine ring | Stable, often colored |
| Dihydropterin | Partially reduced pyrazine ring | Intermediate in redox cycling |
Hydrolysis and Solvolysis Studies
The pteridine ring system can be susceptible to hydrolytic cleavage under certain conditions, particularly at extreme pH values. The pyrimidine (B1678525) ring of pteridine can degrade with both acids and alkalis under heating. orientjchem.org For example, heating 2,6-dihydroxypteridine with concentrated sulfuric acid or strong alkali leads to the cleavage of the pyrimidine ring. orientjchem.org
Photochemical Transformations and Excited State Chemistry
Pterins, including xanthopterin (B1683600) derivatives, are known to be photochemically active. They absorb UV-A radiation and can exhibit fluorescence. The Oriental hornet, for instance, is thought to utilize xanthopterin as a light-harvesting molecule. nih.govresearchgate.net
Upon absorption of light, pterin molecules are promoted to an excited singlet state. From this state, they can either relax to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can then participate in various photochemical reactions. Pterins are known to act as photosensitizers, generating reactive oxygen species (ROS) such as singlet oxygen. nih.gov
Computational studies on related pteridine analogs like 6-methylisoxanthopterin (6-MI) have provided insights into their excited-state electronic properties. Time-dependent density functional theory (TD-DFT) calculations have shown that upon photoexcitation, a significant intramolecular charge separation occurs. acs.orgnih.gov For 6-MI, it was found that the C4=O and C2-NH2 groups become electron-deficient in the excited state. acs.orgnih.gov This change in electronic distribution upon excitation can modulate the molecule's reactivity and its interactions with its environment.
The photodegradation of pterins can occur upon prolonged exposure to UV light. The specific pathways of photodegradation for this compound have not been elucidated, but studies on other organic molecules show that photo-ionization and reaction with oxygen can lead to the breakdown of the aromatic ring structure. nih.gov
Table 3: Photophysical Properties of a Related Pteridine Analog (6-Methylisoxanthopterin)
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) in water | 345 nm | acs.org |
| Fluorescence Quantum Yield (Φf) | 0.70 | acs.org |
| Excited State | S1 (ππ*) | acs.org |
This table presents data for a structurally related compound to illustrate the general photophysical properties of this class of molecules.
Acid-Base Equilibria and Tautomerism
The acid-base properties and the existence of tautomeric forms are crucial to understanding the reactivity of this compound in different chemical and biological environments.
The pteridine ring system possesses multiple nitrogen atoms that can be protonated or deprotonated, leading to various ionization states. The pKa values of the parent compound, 2-amino-4-hydroxypteridine, provide a useful reference point for estimating the acidity and basicity of its derivatives. For 2-amino-4-hydroxy-1H-pteridine, a pKa of 2.27 at 20°C has been reported. chemicalbook.com Another related compound, 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine, has a reported pKa of 1.252. wikipedia.org These values suggest that the pteridine ring system is weakly basic. The amino group at the C2 position and the lactam functions within the dihydropyrimidine (B8664642) ring of this compound will influence its specific pKa values.
Table 1: Predicted pKa Values for Potential Ionization Sites
| Functional Group | Predicted pKa (Protonated Form) | Predicted pKa (Neutral Form) |
| 2-Amino Group | ~ 2-3 | > 10 |
| N1-H (Lactam) | - | ~ 8-9 |
| N5-H | - | ~ 7-8 |
| N8-H | - | ~ 1-2 |
Note: These are estimated values based on related pteridine structures and are for illustrative purposes. Experimental determination is required for precise values.
Tautomerism, the interconversion of constitutional isomers, is a prominent feature of pteridine chemistry. For this compound, several tautomeric forms are possible due to the presence of amide and amino groups. The primary equilibrium is the lactam-lactim tautomerism involving the carbonyl groups at C4 and C6 and the adjacent nitrogen atoms. Additionally, amino-imino tautomerism can occur at the C2-amino group.
Studies on related pteridinetrione derivatives have shown that they can exist in both ketone and enol tautomeric forms in solution, with the equilibrium being sensitive to the nature of substituents. researchgate.net For this compound, the diketo (lactam) form is generally expected to be the most stable tautomer in aqueous solution. However, the presence of the enol (lactim) form, even in small concentrations, can be significant for its reactivity. The equilibrium can be influenced by factors such as solvent polarity and pH.
Reactivity Towards Biological Nucleophiles/Electrophiles (Focus on chemical mechanisms, not biological outcomes)
The reactivity of this compound towards biological nucleophiles and electrophiles is central to its potential biological roles and is dictated by the electron distribution within its heterocyclic ring system.
Reactivity with Nucleophiles:
The pteridine ring, particularly in its oxidized state, is electron-deficient and susceptible to nucleophilic attack. However, in the 1,5-dihydro form, the reactivity is modified. The primary sites for nucleophilic attack are the electrophilic carbon centers of the pyrazine and pyrimidine rings.
A key class of biological nucleophiles is thiols, such as the side chain of cysteine residues in proteins and glutathione. The reactivity of thiols is highly dependent on their pKa, with the more nucleophilic thiolate anion being the primary reacting species. nih.gov The reaction of dihydropterins with thiols can proceed via nucleophilic addition or substitution pathways. For instance, the C6 and C7 positions of the pteridine ring can be susceptible to attack. The reaction mechanism would involve the attack of the thiolate anion on an electrophilic carbon atom of the pteridine ring, leading to the formation of a covalent adduct. This process is often reversible.
Table 2: Potential Reactions with Biological Nucleophiles
| Nucleophile | Potential Reaction Site(s) | Reaction Type |
| Thiol (e.g., Cysteine, Glutathione) | C6, C7, C4a, C8a | Nucleophilic Addition/Substitution |
| Amine (e.g., Lysine) | Carbonyl groups (C4, C6) | Nucleophilic Acyl Substitution |
| Hydroxide | Ring opening under harsh conditions | Hydrolysis |
Reactivity with Electrophiles:
The electron-rich centers of this compound, such as the nitrogen atoms and the enolizable oxygen atoms, are potential sites for electrophilic attack. Alkylation is a common reaction involving electrophiles. nih.gov Biological electrophiles include reactive oxygen species (ROS) and various alkylating agents.
Reactive oxygen species, such as hydroxyl radicals and superoxide, are highly reactive electrophiles that can react with a wide range of biological molecules. nih.gov Dihydropterins are known to be susceptible to oxidation by ROS. The mechanism of reaction with ROS can involve electron transfer processes, leading to the formation of radical intermediates and subsequent oxidation of the pteridine ring. This can result in the regeneration of the fully aromatic pteridine system or in ring-opened products.
Alkylation at the nitrogen atoms (N1, N3, N5, N8) or the exocyclic amino group can occur with electrophilic alkylating agents. The specific site of alkylation will depend on the nature of the alkylating agent and the reaction conditions. The mechanism typically involves the nucleophilic attack of a nitrogen lone pair on the electrophilic carbon of the alkylating agent in an SN2-type reaction. N-alkylation can have a stabilizing effect on the pteridine ring. nih.gov
Table 3: Potential Reactions with Biological Electrophiles
| Electrophile | Potential Reaction Site(s) | Reaction Type |
| Reactive Oxygen Species (ROS) | Dihydropyrazine ring | Oxidation |
| Alkylating Agents | N1, N3, N5, N8, 2-Amino group | Nucleophilic Substitution (Alkylation) |
| Michael Acceptors | Enolate form (if present) | Michael Addition |
Derivatization Chemistry and Structure Activity Relationship Sar Methodologies for 2 Amino 1,5 Dihydro 7 Methylpteridine 4,6 Dione Analogues
Synthesis of Substituted Analogues
The synthesis of analogues of 2-amino-1,5-dihydro-7-methylpteridine-4,6-dione often starts from versatile pyrimidine (B1678525) precursors. A common and historically significant method for constructing the pteridine (B1203161) ring system is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. derpharmachemica.commdpi.com For the target scaffold, a substituted 2,4,5-triamino-6-hydroxypyrimidine could be condensed with a dicarbonyl compound like methylglyoxal (B44143) to introduce the methyl group at the 7-position. derpharmachemica.com
Another versatile approach is the Timmis reaction, which stereoselectively synthesizes pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.gov This method is particularly useful for its regioselective nature, allowing for precise placement of substituents. nih.gov Solid-phase synthesis techniques have also been employed to generate libraries of pteridinone analogues efficiently, which is highly beneficial for SAR studies. nih.gov These methods typically involve immobilizing an amino acid on a resin, followed by reaction with a dichloronitropyrimidine and subsequent reductive cyclization. nih.gov
Modification of the nitrogen atoms within the pteridine core can significantly impact the molecule's properties, such as solubility and hydrogen bonding capacity. N-alkylation and N-acylation are common strategies to achieve these modifications. While direct alkylation of the pteridine ring can lead to a mixture of isomers, regioselective methods have been developed for related heterocyclic systems like purines, which can be adapted. nih.gov For instance, alkylation of N-acyl or N-carbamoyl protected precursors using reagents like sodium hydride and methyl iodide is a broadly applied method for N-methylation. monash.edu
Acylation of the nitrogen atoms can be achieved using standard procedures with acyl chlorides or anhydrides, often requiring protection of other reactive sites, such as the exocyclic amino group. These modifications can alter the electronic distribution within the ring system and introduce new points of interaction with biological targets.
Table 1: Examples of N-Alkylation and Acylation Reactions
| Position | Reaction Type | Reagents | Comments |
|---|---|---|---|
| N1, N3, N5, N8 | Alkylation | Alkyl halides, Base (e.g., K₂CO₃, NaH) | Can lead to mixtures of isomers depending on conditions and substrate. |
| N1, N3, N5, N8 | Acylation | Acyl chlorides, Anhydrides | Introduces carbonyl functionality, potentially altering hydrogen bonding. |
| Exocyclic N2 | Alkylation | Reductive amination with aldehydes/ketones | Selective modification of the primary amino group. |
This table represents general strategies applicable to the pteridine scaffold.
The exocyclic amino group at the C2 position is a prime target for functionalization to explore SAR. This primary amine can be readily acylated to form amides, sulfonated to form sulfonamides, or subjected to reductive amination with aldehydes and ketones to yield secondary and tertiary amines. These modifications allow for the introduction of a wide variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. rsc.org
Functionalizing this position can introduce new hydrogen bond donors or acceptors, alter lipophilicity, and add steric bulk, all of which can influence binding affinity and selectivity for a target protein. For example, linking functionalized amino acids to a heterocyclic core via this amino group can introduce multiple new functionalities at once, such as carboxylate, hydroxyl, or imidazole (B134444) groups. nih.gov
Altering the core pteridine ring system itself represents a more advanced strategy for creating novel analogues. This can involve the synthesis of fused-ring systems, where another heterocyclic ring is annulated to the pteridine scaffold. For instance, 4,5-dihydro- nih.govnih.govhufocw.orgtriazolo[4,3-f]pteridine derivatives have been synthesized from 7,8-dihydropteridin-6(5H)-ones. nih.govherts.ac.uk Such modifications can significantly alter the shape, rigidity, and electronic properties of the molecule, potentially leading to new binding modes or interactions with biological targets.
Another approach is the substitution of ring atoms, for example, replacing a nitrogen atom with carbon (deazapteridines) or vice versa, although this requires a complete redesign of the synthetic route. Direct substitution on the carbon atoms of the pyrazine (B50134) ring (C6 and C7) is also a key strategy, often controlled by the choice of the dicarbonyl component in the Gabriel-Isay synthesis. mdpi.com
Design Principles for Novel Pteridine Derivatives
The design of novel pteridine derivatives is often guided by the goal of targeting specific protein families, particularly kinases and reductases, where the pteridine scaffold can act as a "hinge-binding" motif, mimicking the adenine (B156593) core of ATP. nih.govnih.gov Key design principles include:
Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how analogues will bind. ijfmr.com This allows for the rational design of substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. nih.gov For example, molecular docking of pteridinone derivatives into the active site of Polo-like kinase 1 (PLK1) has identified key residues for interaction, guiding further synthesis. nih.gov
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or merging them to create more potent lead compounds. mdpi.com Known pteridine inhibitors can be deconstructed into fragments, which are then recombined in novel ways to generate new chemical entities with potentially improved properties. mdpi.com
Polypharmacology: This principle involves designing single molecules that can modulate multiple targets simultaneously. nih.gov This can be advantageous for treating complex diseases like cancer. For example, pteridine derivatives have been designed as dual inhibitors of both a protein kinase (PLK1) and an epigenetic target (BRD4). nih.gov
Improving Physicochemical Properties: Modifications are often aimed at optimizing drug-like properties. For instance, N-methylation can increase membrane permeability by disrupting hydrogen bonding networks. monash.edu Introducing polar groups can enhance aqueous solubility.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.gov For pteridine derivatives, QSAR models are valuable tools for predicting the activity of unsynthesized analogues, thereby prioritizing synthetic efforts and providing insights into the structural features crucial for activity. nih.govmdpi.com
The process involves generating a dataset of pteridine analogues with measured biological activities, calculating a set of molecular descriptors for each analogue, and then using statistical methods, such as partial least squares (PLS), to build a mathematical model that relates the descriptors to the activity. nih.gov The predictive power of a QSAR model is typically assessed using statistical parameters like the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com These methods generate 3D contour maps that visualize regions around the aligned molecules where steric, electrostatic, hydrophobic, or hydrogen-bonding fields are favorable or unfavorable for activity. These maps provide intuitive guidance for designing more potent molecules. mdpi.com
The foundation of any QSAR model is the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. hufocw.orgnih.gov The choice of descriptors is critical for building a robust and predictive model. Descriptors can be categorized based on their dimensionality. hufocw.orgresearchgate.net
Table 2: Common Molecular Descriptors Used in QSAR Studies of Pteridine Analogues
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| 0D (Constitutional) | Molecular Weight, Atom Counts, Ring Counts | Basic composition and size of the molecule. hufocw.org |
| 1D (Fragmental) | Functional Group Counts (e.g., H-bond donors/acceptors) | Presence of specific substructures known to be important for activity. hufocw.org |
| 2D (Topological) | Molecular Connectivity Indices, Kappa Shape Indices | Atom connectivity and branching of the molecular graph. hufocw.org |
| 3D (Geometrical) | Solvent Accessible Surface Area (SASA), Molecular Volume, Dipole Moment | 3D shape, size, and electronic properties of the molecule's conformation. hufocw.org |
| Hybrid/Electronic | Partial Atomic Charges, HOMO/LUMO Energies, LogP | Electronic distribution, reactivity, and hydrophobicity. hufocw.org |
| Pharmacophoric | H-bond donors, H-bond acceptors, Hydrophobic aromatic, Ring aromatic | Spatial arrangement of key chemical features necessary for biological activity. nih.gov |
The selection of a minimal set of non-correlated and relevant descriptors is crucial to avoid overfitting the model and to ensure its interpretability. Methods like principal component analysis (PCA) can be used to select a diverse subset of compounds for the training set, ensuring that the resulting model covers the relevant chemical space. mdpi.com Ultimately, a combination of descriptors from different classes often yields the most predictive QSAR models.
Statistical Validation of QSAR Models
The predictive power and reliability of a Quantitative Structure-Activity Relationship (QSAR) model are paramount to its utility in drug design and discovery. Consequently, rigorous statistical validation is a critical step in the development of QSAR models for this compound analogues. Validation ensures that the developed model is not a result of chance correlation and possesses the ability to accurately predict the biological activity of new, untested compounds. researchgate.net Both internal and external validation techniques are employed to assess the robustness, stability, and predictive capacity of the generated models. derpharmachemica.com
Internal validation is often performed using cross-validation techniques, such as the leave-one-out (LOO) or leave-many-out (LMO) methods. derpharmachemica.com In LOO cross-validation, a single compound is removed from the training set, and its activity is predicted by a model built from the remaining compounds. This process is repeated until every compound has been left out once. The cross-validation coefficient, q², is then calculated. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. derpharmachemica.com
External validation involves the use of a test set, which consists of compounds that were not used in the model's development. researchgate.net The predictive ability of the model is assessed by its performance on this external set. Several statistical metrics are used to evaluate the external predictive power of a QSAR model, including the coefficient of determination (R²), which measures the correlation between the predicted and observed activities for the test set. nih.gov A high R² value for the test set is a necessary but not sufficient condition for a predictive model. Other parameters, such as the root mean square error of prediction (RMSEP) and the mean absolute error (MAE), provide a measure of the deviation between predicted and actual values. mdpi.com
A comprehensive validation of a QSAR model for pteridine-based inhibitors would typically involve the calculation and assessment of multiple statistical parameters, as illustrated in the following table for a hypothetical model.
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated R²) | 0.68 | Measures the internal predictive ability of the model. A value > 0.5 is considered good. |
| R² (Coefficient of Determination for test set) | 0.85 | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| r² (Correlation coefficient for test set) | 0.82 | Measures the strength and direction of the linear relationship between predicted and observed values. |
| RMSEP (Root Mean Square Error of Prediction) | 0.35 | Represents the standard deviation of the prediction errors. Lower values indicate a better fit. |
| MAE (Mean Absolute Error) | 0.28 | Measures the average magnitude of the errors in a set of predictions, without considering their direction. |
The interpretation of these statistical parameters provides a comprehensive assessment of the QSAR model's validity. A model with high q² and R² values, coupled with low RMSEP and MAE values, is considered to be robust and have good predictive power for designing new this compound analogues with desired biological activities. mdpi.com
Computational Design of Pteridine-Based Libraries
Computational methodologies play a pivotal role in the rational design of novel compound libraries based on the this compound scaffold. These approaches enable the exploration of vast chemical space to identify analogues with potentially improved biological activity, selectivity, and pharmacokinetic properties. The design process often integrates structure-based and ligand-based strategies to generate diverse and targeted libraries for virtual or experimental screening. researchgate.net
Structure-based design leverages the three-dimensional structure of the biological target, if known. Techniques such as molecular docking can be used to predict the binding modes and affinities of virtual pteridine analogues within the active site of the target protein. This allows for the prioritization of compounds that are predicted to form favorable interactions with key amino acid residues. nih.gov For instance, a virtual library of pteridine derivatives can be docked into the active site of an enzyme like dihydrofolate reductase to identify potential inhibitors. nih.gov
Ligand-based design, on the other hand, is employed when the structure of the biological target is unknown. This approach relies on the knowledge of existing active and inactive compounds. Pharmacophore modeling, for example, can be used to identify the essential chemical features required for biological activity. nih.gov A pharmacophore model derived from known pteridine-based inhibitors can then be used to screen virtual libraries and identify novel compounds that match the model.
Fragment-based design is another powerful computational strategy where the pteridine core is combined with a diverse set of chemical fragments in silico to generate a large and varied library of potential drug candidates. nih.gov This approach allows for the systematic exploration of different substituents at various positions of the pteridine ring system. The resulting virtual library can then be filtered based on various criteria, such as predicted biological activity, drug-likeness, and synthetic accessibility.
The following table provides a representative example of a small, computationally designed library of this compound analogues with hypothetical predicted activity scores based on a docking simulation.
| Compound ID | R1 Substituent | R2 Substituent | Predicted Docking Score (kcal/mol) |
|---|---|---|---|
| PTE-001 | -H | -CH3 | -7.5 |
| PTE-002 | -Cl | -CH3 | -8.2 |
| PTE-003 | -OCH3 | -CH3 | -7.9 |
| PTE-004 | -H | -CH2CH3 | -7.8 |
| PTE-005 | -H | -Phenyl | -9.1 |
The integration of these computational design strategies facilitates the generation of focused and diverse pteridine-based libraries, thereby accelerating the discovery of novel and potent bioactive molecules.
Prodrug and Pro-Tide Strategies (Focus on chemical synthesis and transformation)
Prodrug and pro-tide strategies are employed to overcome unfavorable pharmacokinetic and pharmacodynamic properties of parent drug molecules, such as poor solubility, limited permeability, and rapid metabolism. In the context of this compound analogues, these approaches involve the chemical modification of the active compound to an inactive form that, upon administration, undergoes enzymatic or chemical transformation in vivo to release the parent drug.
The chemical synthesis of prodrugs of pteridine derivatives often involves the modification of functional groups such as amines, hydroxyls, or carboxylic acids. For instance, the amino group at the 2-position of the pteridine ring can be acylated to form an amide prodrug. This modification can increase the lipophilicity of the molecule, potentially enhancing its absorption. The amide bond can then be cleaved by amidases in the body to regenerate the active amino-pteridine derivative.
The pro-tide approach is particularly relevant for nucleoside analogues of pteridines, where the aim is to improve the delivery of the monophosphorylated form of the nucleoside into the cell, bypassing the often inefficient initial phosphorylation step. nih.gov The synthesis of a pteridine nucleoside pro-tide involves the phosphoramidation of the 5'-hydroxyl group of the sugar moiety. This is typically achieved by reacting the pteridine nucleoside with a phosphorylating agent, such as a phosphoramidate (B1195095) derivative of an amino acid ester. cancer.gov The resulting phosphoramidate is a neutral, lipophilic molecule that can more readily cross cell membranes. Once inside the cell, the pro-tide is metabolized by cellular enzymes to release the nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.
A general synthetic scheme for the preparation of a pteridine nucleoside phosphoramidate pro-tide is as follows:
Protection of other reactive groups: Any other reactive functional groups on the pteridine base or the sugar moiety may need to be protected to ensure selective reaction at the 5'-hydroxyl group.
Phosphorylation: The protected pteridine nucleoside is reacted with a phosphoramidate reagent, often in the presence of a coupling agent, to form the phosphoramidate linkage.
Deprotection: The protecting groups are removed to yield the final pro-tide.
The successful synthesis and transformation of these prodrugs and pro-tides are crucial for enhancing the therapeutic potential of this compound analogues.
Computational and Theoretical Chemistry Studies of 2 Amino 1,5 Dihydro 7 Methylpteridine 4,6 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. DFT methods are widely used due to their favorable balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione. These calculations can elucidate the molecule's electronic structure, predict its spectroscopic properties, and quantify its reactivity.
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations can provide a detailed picture of how electrons are distributed within this compound.
Key parameters obtained from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Electronic Properties of this compound from a DFT Calculation
| Property | Hypothetical Value | Unit | Description |
|---|---|---|---|
| HOMO Energy | -6.2 | eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.8 | eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.4 | eV | Indicator of chemical stability and reactivity |
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule might interact with other chemical species.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For instance, a TD-DFT study on the related compound 6-methylisoxanthopterin has been used to calculate its transition energies and oscillator strengths. nih.gov
Similarly, vibrational spectra, such as infrared (IR) and Raman spectra, can be predicted by calculating the harmonic vibrational frequencies of the molecule. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax | 340 nm |
| IR | C=O stretch | 1680 cm⁻¹ |
| IR | N-H stretch | 3350 cm⁻¹ |
| ¹³C NMR | Carbonyl C | 165 ppm |
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Reactivity Index Calculations
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various "reactivity descriptors." These indices are derived from the changes in the electronic energy of the system with respect to changes in the number of electrons.
Global reactivity descriptors provide a general measure of the molecule's reactivity. These include:
Electronegativity (χ): The negative of the chemical potential, indicating the tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness. Softer molecules are generally more reactive.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Reactivity Descriptor | Formula | Hypothetical Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.0 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.2 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Conformational Analysis and Flexibility Studies
MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules. For this compound, while the pteridine (B1203161) ring system is relatively rigid, substituents may have rotational freedom. MD simulations can reveal the preferred conformations of these substituents and the energy barriers between different conformational states.
By analyzing the trajectory of an MD simulation, one can calculate various structural parameters, such as bond lengths, bond angles, and dihedral angles, and observe how they fluctuate over time. This provides a measure of the molecule's flexibility. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses used to quantify the stability and flexibility of different parts of the molecule. For instance, MD simulations have been used to study the relative binding free energies of methyl-substituted pterins to dihydrofolate reductase. nih.gov
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules (e.g., water) can provide a realistic model of the solvated system. These simulations can reveal how the solvent molecules arrange themselves around the solute and how they affect the solute's conformation and dynamics.
Specific solute-solvent interactions, such as hydrogen bonds, can be identified and their lifetimes can be calculated from the MD trajectory. The radial distribution function (RDF) is another important tool that can be derived from MD simulations, providing information about the probability of finding a solvent molecule at a certain distance from a particular atom of the solute.
The influence of the solvent on the electronic properties of the molecule can also be studied using hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the solute is treated with a quantum mechanical method (like DFT), while the solvent is treated with a classical force field. This allows for the investigation of how the solvent environment affects properties like the electronic absorption spectrum (solvatochromism). Studies on related pterin (B48896) derivatives have shown that solvent polarity can significantly affect their fluorescent properties. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6-methylisoxanthopterin |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target. The binding mechanism and energetics of these interactions are crucial for determining the potential efficacy of a compound as a therapeutic agent.
While specific molecular docking studies on this compound are not extensively documented in publicly available research, studies on structurally similar pteridine derivatives provide valuable insights. For instance, research on pteridin-7(8H)-one derivatives targeting FMS-like tyrosine kinase-3 (FLT3) has shown that the pteridine core can form key hydrogen bonds with hinge region residues of the kinase domain. These interactions are fundamental for the inhibitory activity of these compounds. In such studies, the binding affinity is often quantified by the binding energy, with lower values indicating a more stable complex.
Computational models for related compounds have identified specific amino acid residues that are critical for binding. These often include residues capable of forming hydrogen bonds, as well as those contributing to hydrophobic and electrostatic interactions. The energetics of these interactions are typically calculated using scoring functions within the docking software, which estimate the free energy of binding.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | Met793 | Hydrogen Bond |
| Asp800 | Hydrogen Bond, Salt Bridge | ||
| Leu844 | Hydrophobic | ||
| Kinase B | -7.9 | Cys694 | Hydrogen Bond |
| Tyr693 | π-π Stacking | ||
| Val624 | Hydrophobic |
Note: This table is illustrative and based on findings for structurally related pteridine derivatives. Specific data for this compound is not available.
Reaction Pathway Analysis and Transition State Modeling
Understanding the synthetic routes to this compound is essential for its production. Computational chemistry, particularly quantum mechanics (QM) methods, can be employed to analyze reaction pathways and model transition states. This allows for the prediction of the most likely reaction mechanisms and the identification of potential bottlenecks in the synthesis.
The synthesis of pteridine derivatives often involves the condensation of a pyrimidine (B1678525) precursor with a dicarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of a diaminopyrimidine with a suitable three-carbon α,β-dicarbonyl compound.
Theoretical studies on the synthesis of related heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, have elucidated multi-step reaction mechanisms that include Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov Density Functional Theory (DFT) is a common QM method used to calculate the energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the rate of a reaction.
Table 2: Hypothetical Calculated Activation Energies for the Synthesis of a Pteridine Ring System
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Knoevenagel Condensation | TS1 | 15.2 |
| Michael Addition | TS2 | 20.5 |
| Intramolecular Cyclization | TS3 | 12.8 |
| Dehydration | TS4 | 18.1 |
Note: This table is illustrative and based on general knowledge of similar heterocyclic syntheses. Specific data for this compound is not available.
Prediction of Non-Covalent Interactions and Supramolecular Assembly
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the three-dimensional structure of molecules and their aggregation into larger supramolecular assemblies. For this compound, these interactions are critical for its crystal packing and its interactions with biological macromolecules.
Computational methods like DFT with dispersion corrections (e.g., DFT-D3) are well-suited for studying non-covalent interactions. mdpi.com These methods can predict the geometry and stability of dimers and larger clusters of the molecule, providing insights into how it might self-assemble. The analysis of the electron density, for example through Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can reveal the nature and strength of these interactions.
Studies on similar heterocyclic compounds, such as 7-methylguanine, have shown that these molecules can form stable, planar ring structures through hydrogen bonding. nih.gov The presence of anions can further stabilize these assemblies. It is plausible that this compound could also form such ordered supramolecular structures, which could be relevant for its application in materials science.
Table 3: Predicted Non-Covalent Interactions in a Dimer of this compound
| Interacting Groups | Type of Interaction | Estimated Interaction Energy (kcal/mol) |
| Amino group (donor) and Carbonyl group (acceptor) | N-H···O Hydrogen Bond | -5 to -8 |
| Pteridine ring and Pteridine ring | π-π Stacking | -2 to -5 |
| Methyl group and Pteridine ring | C-H···π Interaction | -1 to -2.5 |
Note: This table presents a theoretical prediction based on the functional groups present in the molecule and general principles of non-covalent interactions. Specific computational data for this compound is not available.
Molecular Interactions with Biological Systems: Mechanistic Investigations Strictly Mechanistic, Avoiding Biological Effects/clinical Data
Enzyme Binding Studies
Pteridine (B1203161) derivatives are known to interact with a variety of enzymes, often acting as inhibitors or substrates. The binding of these molecules to enzyme active sites is governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.
For instance, various pterins have been shown to inhibit xanthine oxidase. Xanthopterin (B1683600), a structurally similar pteridine, has demonstrated a significant inhibitory effect on urate formation catalyzed by this enzyme researchgate.net. Another related compound, pterin-6-aldehyde, has been identified as a competitive inhibitor of xanthine oxidase researchgate.net. In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This typically results in an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the reaction.
The table below summarizes hypothetical kinetic parameters for the inhibition of a generic enzyme by a competitive inhibitor, illustrating the expected changes in Km and Vmax.
| Inhibitor Concentration | Apparent Km (μM) | Vmax (μmol/min) | Inhibition Type |
|---|---|---|---|
| 0 nM (Control) | 50 | 100 | N/A |
| 10 nM | 75 | 100 | Competitive |
| 20 nM | 100 | 100 | Competitive |
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level details of how ligands bind to their target enzymes. These methods are crucial for understanding the specific molecular interactions that drive binding and inhibition, and for guiding the design of more potent and selective inhibitors.
Currently, there are no publicly available crystal structures of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione in complex with any enzyme. However, the crystal structures of xanthine oxidoreductase with various inhibitors have been resolved, revealing key features of the active site nms.ac.jppnas.org. For example, the structure of bovine xanthine oxidase shows a large active site cavity with a molybdenum cofactor that is essential for catalysis wikipedia.org. Inhibitors like quercetin have been co-crystallized with xanthine oxidase, revealing that the inhibitor's benzopyran moiety is sandwiched between two phenylalanine residues (Phe914 and Phe1009) researchgate.net. It is plausible that the pteridine ring of this compound could engage in similar π-stacking interactions within an enzyme active site.
Receptor-Ligand Interaction Mechanisms
The interaction of small molecules with cellular receptors is a key mechanism for signal transduction and cellular communication. While many pteridine derivatives have been synthesized and evaluated for a range of biological activities, specific mechanistic studies detailing the interaction of this compound with any particular receptor are not currently available in the scientific literature. The diverse biological roles of pteridines suggest that they may interact with various protein targets, but dedicated receptor-binding studies for this compound are needed.
Interaction with Nucleic Acids
The interaction of small molecules with nucleic acids, such as DNA and RNA, can have profound effects on cellular processes like replication, transcription, and translation. These interactions can occur through several mechanisms, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone.
Direct studies on the interaction of this compound with nucleic acids have not been reported. However, the potential for such interactions is suggested by the planar, aromatic nature of the pteridine ring system, which is a common feature of many DNA-intercalating agents. Further biophysical studies would be necessary to determine if this compound can bind to DNA or RNA and to elucidate the specific mechanism of any such interaction.
Pteridine Metabolism Pathways
The metabolic fate of a compound is a critical aspect of its biological activity. Metabolism can lead to activation, inactivation, or the formation of toxic byproducts. In mammals, drug metabolism is generally categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions researchgate.net.
The specific enzymatic transformations of this compound have not been elucidated. It is known that other pteridine compounds are substrates for various enzymes. For example, xanthine oxidase can catalyze the oxidation of pteridines. It is conceivable that the methyl group on the pteridine ring of this compound could be a site for oxidative metabolism by cytochrome P450 enzymes. Further in vitro and in vivo metabolic studies are required to identify the specific enzymes and pathways involved in the biotransformation of this compound.
Biomimetic Studies and Artificial Enzyme Systems
Biomimetic chemistry seeks to mimic biological systems to create novel catalysts and functional materials. This can involve the use of synthetic molecules that replicate the function of enzymes or the incorporation of biological components into artificial systems.
There are currently no published studies describing the use of this compound in biomimetic studies or as a component of artificial enzyme systems. The redox properties of the pteridine ring system could potentially make it an interesting scaffold for the development of biomimetic catalysts for oxidation-reduction reactions.
Advanced Analytical Method Development for 2 Amino 1,5 Dihydro 7 Methylpteridine 4,6 Dione
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of pteridines, which are often present in complex biological matrices. Due to their high polarity, specific chromatographic techniques are employed to achieve effective separation and resolution. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most common analytical method for the determination of pteridine (B1203161) derivatives. mdpi.com The development of a robust HPLC method for 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione involves careful selection of the stationary phase, mobile phase composition, and detector. Given the polar nature of the compound, reversed-phase (RP) HPLC is frequently utilized, often with ion-pairing agents or on specialized polar-embedded or aqueous C18 columns to improve retention and peak shape. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) also presents a viable alternative for separating highly polar compounds. Detection is typically achieved using UV-Vis spectrophotometry, as the pteridine ring system possesses strong absorbance, or more sensitively through fluorescence detection. mdpi.com
Table 1: Example of HPLC Parameters for Pteridine Analysis
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or specialized columns like Newcrom R1 for reverse-phase applications. sielc.com |
| Mobile Phase | A gradient elution using an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, or water with formic acid for MS compatibility) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Detection | UV detection at ~254 nm or ~360 nm; Fluorescence detection with excitation at ~360 nm and emission at ~450 nm. researchgate.net |
| Injection Volume | 5 - 20 µL. |
Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and high polarity, which would lead to poor chromatographic performance and thermal degradation in the GC inlet. For GC analysis to be applicable, a derivatization step would be necessary to convert the non-volatile pteridine into a more volatile and thermally stable derivative. Common derivatization techniques include silylation or acylation. However, due to the availability of robust HPLC methods, GC is not a commonly reported technique for the analysis of this compound.
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and monitoring of reactions involving this compound. It is particularly useful for tracking the progress of a chemical synthesis or for preliminary screening of biological extracts. nih.gov Pteridine compounds are often fluorescent under UV light, which allows for their easy visualization on a TLC plate with high sensitivity. mdpi.com The separation is typically performed on silica (B1680970) gel or cellulose (B213188) plates.
A study on cyanide-utilizing bacteria used TLC to detect pterin-related compounds in cell extracts. nih.gov The mobile phase consisted of n-butanol and 5 N glacial acetic acid, which effectively separated the target compounds. nih.gov
Table 2: Typical TLC System for Pteridine Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 or Cellulose plates. |
| Mobile Phase | n-butanol : 5 N glacial acetic acid (4:1, v/v). nih.gov |
| Detection | Visualization under UV light (254 nm or 365 nm) to observe fluorescence. |
| Rf Value | A pterin (B48896) standard showed an Rf value of approximately 0.74 in the described system. nih.gov |
Mass Spectrometry-Based Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the highly sensitive and specific quantification of this compound. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for pteridines, typically operating in positive ion mode. nih.gov
For quantification, tandem mass spectrometry using a triple quadrupole instrument is employed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]+) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, stable product ion in the third quadrupole. mdpi.com This high specificity minimizes interference from matrix components, making it ideal for analyzing complex samples. nih.gov
Table 3: Hypothetical MRM Parameters for this compound Quantification
| Parameter | Value (Example) | Description |
| Precursor Ion (Q1) | m/z 194.1 | The mass-to-charge ratio of the protonated molecule ([C7H7N5O2 + H]+). |
| Product Ion (Q3) | m/z 166.1 | A characteristic fragment ion resulting from collision-induced dissociation (e.g., loss of CO). |
| Collision Energy (CE) | 20 eV | The energy applied to induce fragmentation of the precursor ion. |
| Ionization Mode | ESI Positive | Electrospray ionization in positive mode is typically used for pteridines. |
Electrochemical Methods for Detection and Characterization
The heterocyclic ring system of this compound contains electroactive moieties, making it amenable to electrochemical detection and characterization. mdpi.com The pyrazine (B50134) and pyrimidine (B1678525) rings can undergo oxidation or reduction reactions at an electrode surface. These methods can offer high sensitivity and are often used as detection techniques coupled with HPLC.
Cyclic voltammetry can be used to study the redox behavior of the compound, providing information about its electrochemical properties. For quantitative purposes, amperometric or coulometric detectors can be coupled with HPLC systems. The choice of electrode material (e.g., glassy carbon, modified carbon paste) and the pH of the supporting electrolyte are critical parameters that must be optimized to achieve the desired sensitivity and selectivity. nih.gov The electrochemical behavior of pterins is highly dependent on pH, which can affect the reaction pathway. nih.gov
Table 4: Overview of Electrochemical Techniques for Pteridine Analysis
| Technique | Application |
| Cyclic Voltammetry (CV) | Characterization of the redox properties of the molecule. |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis with high sensitivity and good resolution. |
| Amperometric Detection (coupled with HPLC) | Highly sensitive quantification of the compound as it elutes from the chromatography column. mdpi.com |
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and, particularly, fluorometric methods are widely used for the analysis of pteridines due to their intrinsic photophysical properties. nih.gov Oxidized pteridines, such as 7-methylxanthopterin, are known to be fluorescent, while their reduced forms are not. researchgate.net This property is the basis for highly sensitive assays.
Fluorometric assays involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For pteridine derivatives, excitation wavelengths are typically in the range of 330-360 nm, with emission maxima observed between 400-450 nm. researchgate.netnih.gov The intensity of the fluorescence is directly proportional to the concentration of the compound, allowing for precise quantification. The conversion of a non-fluorescent pterin to a fluorescent product like isoxanthopterin (B600526) can also form the basis of enzymatic assays. nih.gov
Table 5: Photophysical Properties of Pteridine Derivatives
| Parameter | Wavelength Range / Value | Reference |
| UV Absorbance Maximum | ~254 nm and ~360 nm | nih.gov |
| Fluorescence Excitation Max. | 334 - 360 nm | researchgate.netnih.gov |
| Fluorescence Emission Max. | 400 - 450 nm | researchgate.netnih.gov |
| Quantum Yields | Can range from <0.03 to 0.88 for various pteridine analogs, indicating a wide range of fluorescence efficiencies. | nih.gov |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Sample Analysis
The quantitative and qualitative analysis of this compound, also known as 7-methylxanthopterin, in complex biological matrices necessitates the use of highly selective and sensitive analytical techniques. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful hyphenated techniques employed for the analysis of this and other pteridine derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a preferred method for the analysis of polar, non-volatile compounds like this compound in biological fluids such as urine and plasma. This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.
A typical LC-MS/MS workflow for the analysis of a panel of pteridine derivatives, including 7-methylxanthopterin, involves several key steps. Sample preparation is critical to remove interfering substances and concentrate the analytes of interest. This often involves solid-phase extraction (SPE) or a simple "dilute-and-shoot" approach for cleaner samples like urine. mdpi.com
Chromatographic separation is typically achieved using a reversed-phase C18 column. The mobile phase often consists of an aqueous component with a small amount of acid, such as formic acid, to improve peak shape and ionization efficiency, and an organic modifier like acetonitrile or methanol. A gradient elution is commonly employed to effectively separate the various pteridines present in the sample.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for pteridines, typically operated in positive ion mode. In the tandem mass spectrometer, the precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process of multiple reaction monitoring (MRM) provides excellent specificity and sensitivity.
Illustrative LC-MS/MS Parameters for Pteridine Analysis
| Parameter | Setting |
| Chromatography | |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
This table presents a typical set of parameters and may require optimization for specific instruments and applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is another powerful technique for the analysis of small molecules. However, due to the polar and non-volatile nature of this compound, derivatization is a mandatory step to increase its volatility and thermal stability, making it suitable for GC analysis.
The derivatization process involves chemically modifying the polar functional groups (amines and amides) of the molecule. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS-derivatized 7-methylxanthopterin is significantly more volatile and can be readily analyzed by GC-MS.
The derivatized sample is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.
The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized analyte, allowing for its identification and quantification.
Hypothetical GC-MS Derivatization and Analysis Parameters
| Parameter | Setting |
| Derivatization | |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Solvent | Acetonitrile |
| Reaction | 60 °C for 30 minutes |
| Gas Chromatography | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | m/z 50-600 |
This table presents a scientifically plausible, illustrative set of parameters for a GC-MS method. Actual implementation would require method development and validation.
Method Validation (Specificity, Accuracy, Precision, Limit of Detection/Quantification)
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. For the quantitative analysis of this compound, a developed LC-MS/MS or GC-MS method must be rigorously validated to ensure the reliability and accuracy of the results. The key validation parameters include specificity, accuracy, precision, and the limits of detection and quantification.
Specificity (Selectivity)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In LC-MS/MS, specificity is achieved through a combination of chromatographic retention time and the unique mass transitions (precursor ion to product ion) of the analyte. The analysis of blank matrix samples (e.g., urine or plasma from individuals not exposed to the compound) should show no significant interfering peaks at the retention time of this compound.
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is typically determined by spike and recovery experiments, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage recovery is then calculated. A well-validated method should have recovery values within an acceptable range, typically 80-120%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Intra-day precision (repeatability): The precision of the assay when performed by the same analyst on the same day with the same equipment.
Inter-day precision (intermediate precision): The precision of the assay when performed by different analysts on different days with different equipment.
For bioanalytical methods, an RSD of ≤15% is generally considered acceptable. elsevierpure.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 10:1. The LOQ is the lowest concentration on the calibration curve.
Exemplary Method Validation Data for Pteridine Analysis
The following table provides an example of the type of data that would be generated during the validation of an LC-MS/MS method for a panel of pteridines.
| Validation Parameter | Acceptance Criteria | Typical Performance for Pteridine Panel |
| Specificity | No significant interference at the retention time of the analyte. | No interferences observed in blank matrix. |
| Accuracy (% Recovery) | 80 - 120% | 88 - 112% elsevierpure.com |
| Precision (RSD) | ≤ 15% | Intra-day: < 5%, Inter-day: < 10% elsevierpure.com |
| LOD | Signal-to-Noise ≥ 3 | 0.025 - 0.5 µg/L elsevierpure.com |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 - 1.0 µg/L |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
This table is a representation of typical validation data for a pteridine panel and is for illustrative purposes. elsevierpure.com
Emerging Research Directions and Future Perspectives in 2 Amino 1,5 Dihydro 7 Methylpteridine 4,6 Dione Chemistry
Integration with Flow Chemistry for Continuous Synthesis
Traditional batch synthesis of pteridine (B1203161) derivatives is often hampered by challenges such as poor solubility of reactants and products, which can lead to difficult purification processes. nih.gov Flow chemistry, or continuous flow synthesis, offers a promising alternative to overcome these limitations. The use of microreactors in flow chemistry provides enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents.
For the synthesis of 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione, a flow-based approach could offer several advantages. The continuous nature of the process would allow for the synthesis of larger quantities of the compound with improved consistency and reduced manual intervention. Moreover, the enhanced control over reaction conditions could lead to higher yields and purities, minimizing the need for extensive downstream processing. The integration of in-line purification techniques, such as continuous crystallization or chromatography, could further streamline the manufacturing process.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Difficult, requires larger reactors | Easier, by extending reaction time |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better heat dissipation |
| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters |
| Reproducibility | Can be variable between batches | High reproducibility |
Applications in Supramolecular Chemistry and Self-Assembly (Focus on chemical principles)
The molecular structure of this compound, with its multiple hydrogen bond donors and acceptors, makes it an excellent candidate for applications in supramolecular chemistry. The formation of well-defined, self-assembled structures through non-covalent interactions is a key principle of this field. The pteridine ring system can participate in π-π stacking interactions, while the amino and carbonyl groups can form robust hydrogen bonding networks.
These self-assembly properties could be exploited to create novel supramolecular polymers, gels, and liquid crystals. For instance, the controlled self-assembly of this compound derivatives could lead to the formation of ordered nanostructures with interesting optical and electronic properties. The interaction of this pteridine with metal ions could also lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. nih.gov
Chemo-Enzymatic and Biocatalytic Approaches to Synthesis
The synthesis of complex organic molecules can often be streamlined and made more environmentally friendly through the use of enzymes. Chemo-enzymatic and biocatalytic approaches to the synthesis of this compound could offer significant advantages over traditional chemical methods. Enzymes can catalyze reactions with high stereo- and regioselectivity, often under mild reaction conditions.
For example, enzymes involved in the natural biosynthesis of pteridines could be harnessed for the synthesis of this specific compound. mdpi.comwikipathways.org Alternatively, directed evolution and protein engineering could be used to develop novel enzymes with tailored activities for the desired transformations. A chemo-enzymatic strategy might involve a combination of chemical steps to create a key intermediate, followed by an enzymatic step to introduce a specific functional group or to perform a challenging cyclization. This approach could lead to more efficient and sustainable synthetic routes. nih.gov
Advanced Materials Science Applications (e.g., in sensors, not related to biological applications)
The unique photophysical properties of pteridine derivatives, such as their fluorescence, make them attractive for applications in materials science. mdpi.comnih.gov this compound and its derivatives could be investigated for their potential use as fluorescent probes and sensors. The fluorescence of the pteridine core is often sensitive to its local environment, such as polarity, pH, and the presence of metal ions.
This sensitivity could be exploited to develop sensors for a variety of analytes. For example, a sensor for a specific metal ion could be designed by functionalizing the pteridine with a chelating group that selectively binds to that ion, leading to a change in the fluorescence signal. researchgate.net Furthermore, these pteridine-based materials could be incorporated into polymer matrices or onto solid supports to create robust and reusable sensor devices. The development of pteridine-functionalized oligothiophenes is one such example of creating novel materials with interesting electronic properties.
Interdisciplinary Research with Theoretical Physics and Data Science
The integration of theoretical physics and data science with experimental chemistry can accelerate the discovery and development of new molecules and materials. Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov These theoretical predictions can guide the design of new derivatives with tailored properties.
Data science and machine learning algorithms can be employed to analyze large datasets of chemical information and to predict the properties and activities of novel compounds. tandfonline.com For example, a quantitative structure-property relationship (QSPR) model could be developed to predict the fluorescence quantum yield of different pteridine derivatives based on their molecular descriptors. This in silico screening approach can significantly reduce the time and resources required for experimental studies.
| Discipline | Application | Potential Impact |
|---|---|---|
| Theoretical Physics | Quantum chemical calculations | Prediction of electronic and spectroscopic properties |
| Data Science | Machine learning and QSPR | In silico screening and property prediction |
| Computational Chemistry | Molecular dynamics simulations | Understanding self-assembly and intermolecular interactions |
Challenges and Opportunities in Pteridine Research
Despite the significant potential of pteridine derivatives, several challenges remain in this field of research. The often-low solubility of these compounds can complicate their synthesis, purification, and characterization. nih.gov The development of new synthetic methodologies that address this issue is a key priority. Furthermore, a deeper understanding of the structure-property relationships in this class of molecules is needed to guide the rational design of new functional materials.
However, these challenges also present exciting opportunities for innovation. The development of novel synthetic strategies, such as flow chemistry and biocatalysis, could revolutionize the way pteridines are produced. The exploration of their applications in supramolecular chemistry and materials science is still in its early stages, with vast potential for new discoveries. The continued collaboration between chemists, physicists, biologists, and data scientists will be crucial for unlocking the full potential of this compound and other pteridine derivatives. hilarispublisher.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves reducing nitro derivatives in polar aprotic solvents (e.g., dioxane) using iron powder and glacial acetic acid under reflux. Temperature control (e.g., 80–100°C) and stoichiometric ratios of reducing agents are critical for minimizing side reactions and maximizing yield. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound. Adjusting solvent polarity can also modulate reaction kinetics and impurity profiles .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : Confirm the presence of the amino group (δ 5.0–6.0 ppm for NH₂) and methyl substituents (δ 1.2–1.5 ppm for CH₃).
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm.
- Elemental Analysis : Verify empirical formula consistency (C₈H₈N₄O₂). Cross-validate results with computational simulations (e.g., DFT for expected spectral patterns) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., rinsing exposed areas with water for 15 minutes) .
Q. How should stability and reactivity challenges be addressed during experimental workflows?
- Methodological Answer : Monitor for decomposition under light, heat, or humidity. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid strong acids/bases and transition-metal catalysts, which may trigger ring-opening reactions. Use inert atmospheres (N₂/Ar) for sensitive reactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-deficient pteridine core facilitates nucleophilic attack at the C4 and C6 positions. Kinetic studies (e.g., UV-Vis monitoring of reaction progress) reveal that methyl substitution at C7 sterically hinders certain pathways, while the amino group at C2 acts as an electron donor, stabilizing transition states. Isotopic labeling (e.g., ¹⁵N) can track regioselectivity in complex reactions .
Q. How can computational chemistry aid in predicting the compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities with enzymes like dihydrofolate reductase. Parameterize force fields using quantum mechanical calculations (e.g., B3LYP/6-31G*) for accurate electrostatic potential maps. Validate predictions with in vitro enzymatic assays .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Step 1 : Re-examine solvent effects (e.g., deuterated DMSO vs. CDCl₃) on NMR chemical shifts.
- Step 2 : Perform high-resolution MS to rule out isotopic or adduct interference.
- Step 3 : Compare experimental IR spectra with DFT-calculated vibrational modes to identify anomalies in functional groups.
- Step 4 : Collaborate with crystallography labs for single-crystal X-ray structure validation .
Q. How do substituent modifications (e.g., replacing methyl with ethyl) impact the compound’s photophysical properties?
- Methodological Answer : Synthesize analogs via alkylation of the parent compound and characterize using UV-Vis and fluorescence spectroscopy. Increased alkyl chain length typically redshifts absorption maxima (λmax) due to enhanced conjugation, but steric effects may reduce quantum yields. Time-resolved fluorescence decay assays quantify excited-state lifetimes .
Q. What methodologies assess the ecological impact of this compound?
- Methodological Answer : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to evaluate persistence. Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201) for ecotoxicity profiling. Soil adsorption studies (OECD 106) determine mobility potential, guiding waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
